molecular formula C14H18O5 B7959340 Ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate

Ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate

Cat. No.: B7959340
M. Wt: 266.29 g/mol
InChI Key: LBKIEMZIUNCEJQ-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate is an organic compound with the molecular formula C13H16O4 It belongs to the class of esters, which are commonly used in various chemical and industrial applications due to their unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate typically involves esterification reactions. One common method is the reaction of 2-ethoxybenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can accelerate the esterification process. Additionally, advanced purification techniques like column chromatography or high-performance liquid chromatography (HPLC) are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or hydrazines replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol under reflux.

Major Products Formed:

    Oxidation: 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoic acid.

    Reduction: 2-ethoxy-4-(2-methoxy-2-hydroxyethyl)benzyl alcohol.

    Substitution: 2-ethoxy-4-(2-methoxy-2-aminoethyl)benzoate.

Scientific Research Applications

Ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis and medicinal chemistry.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways due to its ester functionality.

    Industry: It is used in the manufacture of fragrances, flavors, and as a plasticizer in polymer production.

Mechanism of Action

The mechanism by which Ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate exerts its effects depends on its interaction with biological molecules. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding acid and alcohol. This hydrolysis is crucial in drug delivery systems where the compound acts as a prodrug, releasing the active drug upon enzymatic cleavage.

Molecular Targets and Pathways:

    Enzymatic Hydrolysis: Esterases catalyze the hydrolysis of the ester bond.

    Metabolic Pathways: The compound can be metabolized through oxidation and reduction pathways, influencing its biological activity and pharmacokinetics.

Comparison with Similar Compounds

Ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate can be compared with other esters such as:

    Methyl 4-(2-methoxy-2-oxoethyl)benzoate: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and solubility.

    Ethyl 2-methoxy-4-(methylthio)benzoate:

    Ethyl 3-[2-(2-ethoxy-2-oxoethyl)-1-pyrrolidinyl]propanoate: A more complex ester with a pyrrolidinyl group, used in different synthetic applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-4-18-12-8-10(9-13(15)17-3)6-7-11(12)14(16)19-5-2/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKIEMZIUNCEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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